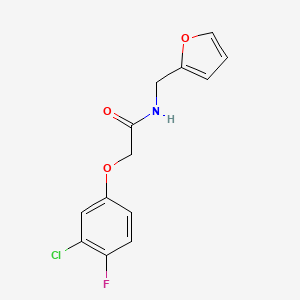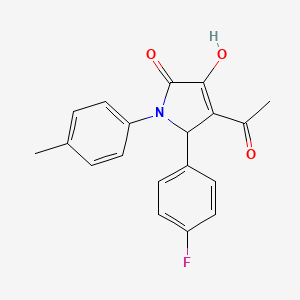![molecular formula C18H22O3 B5108624 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
作用機序
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). The β2-adrenergic receptor is primarily expressed in smooth muscle cells, such as those in the bronchioles of the lungs, and in liver and muscle cells. By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the signaling pathways that are activated by epinephrine and norepinephrine, resulting in decreased bronchodilation, decreased cardiac output, and decreased glucose metabolism.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects, including:
- Decreased bronchodilation: By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the relaxation of smooth muscle cells in the bronchioles of the lungs, resulting in decreased bronchodilation and increased airway resistance.
- Decreased cardiac output: The β2-adrenergic receptor is also expressed in cardiac muscle cells, where it plays a role in regulating heart rate and contractility. By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene decreases cardiac output and can lead to decreased blood pressure.
- Decreased glucose metabolism: The β2-adrenergic receptor is also expressed in liver and muscle cells, where it plays a role in regulating glucose metabolism. By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the release of glucose from the liver and decreases glucose uptake by muscle cells.
実験室実験の利点と制限
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the physiological and biochemical effects of β2-adrenergic receptor blockade. Its high potency and selectivity allow for precise control of β2-adrenergic receptor signaling pathways in vitro and in vivo. However, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has some limitations for lab experiments, including:
- Limited solubility: 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has limited solubility in aqueous solutions, which can make it difficult to prepare solutions at high concentrations.
- Short half-life: 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has a short half-life in vivo, which can limit its usefulness for long-term studies.
将来の方向性
There are several future directions for research on 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, including:
- Development of new β2-adrenergic receptor antagonists: While 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is a highly selective β2-adrenergic receptor antagonist, there is still a need for new and more potent antagonists for use in scientific research and clinical applications.
- Investigation of the role of β2-adrenergic receptors in cancer: β2-adrenergic receptors have been implicated in the development and progression of various types of cancer. Further research is needed to elucidate the mechanisms by which β2-adrenergic receptors contribute to cancer progression and to identify new therapeutic targets.
- Development of new drug delivery systems: 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has limited solubility and a short half-life, which can limit its effectiveness in certain applications. Development of new drug delivery systems, such as nanoparticles or liposomes, could improve the solubility and bioavailability of 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene and other β2-adrenergic receptor antagonists.
合成法
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be synthesized using a multi-step process that involves the reaction of 3-(4-methoxyphenoxy)propylamine with 2,3-dimethylphenylacetonitrile. The resulting product is then reduced with hydrogen gas to obtain 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene in high yield and purity.
科学的研究の応用
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been used to investigate the role of β2-adrenergic receptors in various physiological processes, including bronchodilation, cardiac function, and glucose metabolism. It has also been used to study the effects of β2-adrenergic receptor blockade on the immune system and in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-6-4-7-18(15(14)2)21-13-5-12-20-17-10-8-16(19-3)9-11-17/h4,6-11H,5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDTWVNMUJTOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propoxy]-2,3-dimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride](/img/structure/B5108542.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5108557.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)

![N-[(3S)-2-oxo-3-azepanyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5108581.png)


![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5108599.png)


![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)
![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)